![molecular formula C14H19N B2998233 1-Phenyl-2-azaspiro[3.5]nonane CAS No. 1871889-41-6](/img/structure/B2998233.png)
1-Phenyl-2-azaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure where a phenyl group is attached to a spirocyclic azaspiro nonane core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-azaspiro[3.5]nonane can be synthesized through various synthetic routes. One common method involves the reaction of a phenyl-substituted azaspiro nonane precursor with appropriate reagents under controlled conditions. For instance, the reaction of a phenyl-substituted azaspiro nonane with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) followed by treatment with tosyl chloride and sodium hydride (NaH) can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
1-Phenyl-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted azaspiro nonane oxides, while reduction may produce phenyl-substituted azaspiro nonane alcohols .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in studying reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For instance, as a fatty acid amide hydrolase (FAAH) inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating pain and inflammation pathways . The exact molecular interactions and binding affinities are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-azaspiro[3.5]nonane can be compared with other similar spirocyclic compounds such as:
7-Azaspiro[3.5]nonane: This compound shares a similar spirocyclic core but lacks the phenyl group, which may result in different biological activities and chemical properties.
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with an oxygen atom in the ring, which can influence its reactivity and biological interactions.
Uniqueness: The presence of the phenyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
3-phenyl-2-azaspiro[3.5]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-3-7-12(8-4-1)13-14(11-15-13)9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPADXOGTSKTMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
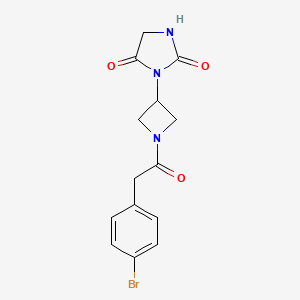

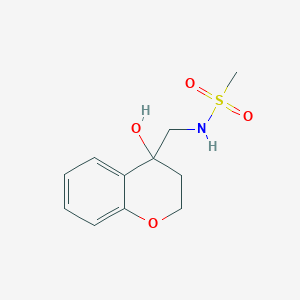

![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2998154.png)
![2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2998156.png)
![N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2998157.png)
![4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2998161.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide](/img/structure/B2998163.png)
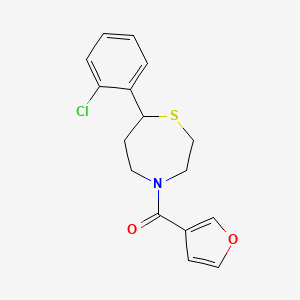
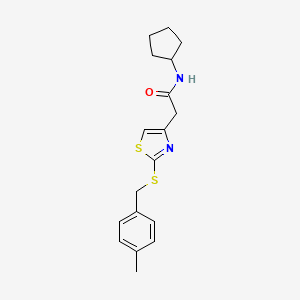
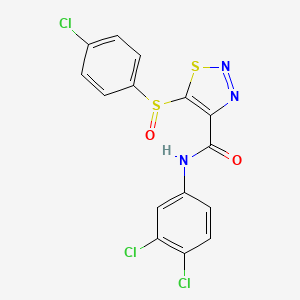
![(2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2998172.png)

